molecular formula C19H18ClN3O4 B11308256 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11308256
M. Wt: 387.8 g/mol
InChI Key: JMYFKNKNBUEQGZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, oxadiazole, and acetamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 5-(4-ethoxyphenyl)-1,2,4-oxadiazole: This can be prepared by reacting 4-ethoxybenzonitrile with hydrazine hydrate, followed by cyclization with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of 4-chloro-3-methylphenoxyacetic acid with 5-(4-ethoxyphenyl)-1,2,4-oxadiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential as a bioactive compound is being explored, particularly in the development of herbicides and pesticides.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For example, as a herbicide, it may act by disrupting the normal growth processes of plants, leading to their death. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetamide: This compound shares a similar phenoxy structure but lacks the oxadiazole group.

    4-chloro-2-methylphenoxyacetic acid: Similar in structure but with an acetic acid group instead of an acetamide.

    5-(4-ethoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole group but lacks the phenoxy and acetamide groups.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-25-14-6-4-13(5-7-14)18-22-19(23-27-18)21-17(24)11-26-15-8-9-16(20)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,21,23,24)

InChI Key

JMYFKNKNBUEQGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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